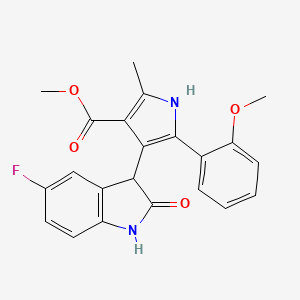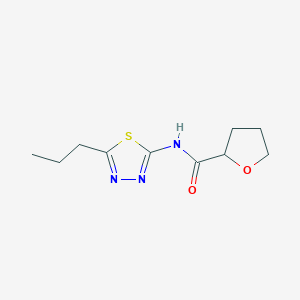![molecular formula C26H28O4 B11165810 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11165810.png)
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one is a complex organic molecule belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a geranyl group and a methoxyphenyl group. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Geranyl Group: The geranyl group can be introduced via an etherification reaction using geraniol and a suitable activating agent like tosyl chloride.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The geranyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of various pathogens.
Comparison with Similar Compounds
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one: can be compared with other similar compounds such as:
Coumarins: Similar in structure but lack the geranyl and methoxyphenyl substitutions, which may result in different biological activities.
Flavonoids: Share the chromen-2-one core but have different substitution patterns, leading to variations in their chemical and biological properties.
List of Similar Compounds
- Coumarin
- Umbelliferone
- Scopoletin
- Apigenin
- Luteolin
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H28O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C26H28O4/c1-18(2)6-5-7-19(3)14-15-29-22-12-13-23-24(17-26(27)30-25(23)16-22)20-8-10-21(28-4)11-9-20/h6,8-14,16-17H,5,7,15H2,1-4H3/b19-14+ |
InChI Key |
KBJJUPGWLFOWSW-XMHGGMMESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B11165733.png)
![3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11165736.png)
![1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165742.png)
![4-Isobutyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B11165749.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan](/img/structure/B11165754.png)
![2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B11165762.png)
![7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11165773.png)
![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11165786.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165790.png)

![4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11165801.png)

![N-[2-(butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165808.png)

